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Compound of Interest

Compound Name:
4,4'-

Bis(diethylamino)benzophenone

Cat. No.: B160578 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 4,4'-
Bis(diethylamino)benzophenone, a compound of significant interest in polymer chemistry

and photochemistry. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable

data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. For 4,4'-Bis(diethylamino)benzophenone, both ¹H and ¹³C NMR spectra provide

characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

¹H NMR Data
The ¹H NMR spectrum of 4,4'-Bis(diethylamino)benzophenone is characterized by signals in

the aromatic and aliphatic regions, corresponding to the protons of the benzene rings and the

diethylamino groups, respectively. While specific chemical shift values can be found in various

spectral databases, the expected signals are summarized in the table below.
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Proton Type
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic (H-2, H-6, H-

2', H-6')
~7.2-7.4 Doublet 4H

Aromatic (H-3, H-5, H-

3', H-5')
~6.6-6.8 Doublet 4H

Methylene (-CH₂-) ~3.4 Quartet 8H

Methyl (-CH₃) ~1.2 Triplet 12H

Table 1: Predicted ¹H NMR Spectral Data for 4,4'-Bis(diethylamino)benzophenone.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum for 4,4'-Bis(diethylamino)benzophenone will show signals for the carbonyl carbon,

the aromatic carbons, and the aliphatic carbons of the diethylamino substituents.[1][2]

Carbon Type Expected Chemical Shift (δ, ppm)

Carbonyl (C=O) ~195

Aromatic (C-4, C-4') ~150

Aromatic (C-2, C-6, C-2', C-6') ~132

Aromatic (C-1, C-1') ~125

Aromatic (C-3, C-5, C-3', H-5') ~110

Methylene (-CH₂-) ~44

Methyl (-CH₃) ~13

Table 2: Predicted ¹³C NMR Spectral Data for 4,4'-Bis(diethylamino)benzophenone.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 4,4'-
Bis(diethylamino)benzophenone will exhibit characteristic absorption bands for the carbonyl

group, aromatic C-H bonds, and C-N bonds.[3]

Functional Group Characteristic Absorption (cm⁻¹)

C=O (Ketone) 1630 - 1650

C-H (Aromatic) 3000 - 3100

C-N (Aromatic Amine) 1200 - 1350

C-H (Aliphatic) 2850 - 2970

C=C (Aromatic) 1500 - 1600

Table 3: Key IR Absorption Bands for 4,4'-Bis(diethylamino)benzophenone.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

4,4'-Bis(diethylamino)benzophenone exhibits strong absorption in the UV region, which is a

key characteristic for its application as a photoinitiator.[4]

Parameter Value Solvent

λmax 352 nm[5] THF

Molar Absorptivity (ε) at 365

nm
37,260 L·mol⁻¹·cm⁻¹[4] Not Specified

Table 4: UV-Vis Spectroscopic Data for 4,4'-Bis(diethylamino)benzophenone.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4,4'-Bis(diethylamino)benzophenone in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra

on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a

thin film can be prepared by dissolving the sample in a volatile solvent and allowing the

solvent to evaporate on a salt plate.

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically

in the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 4,4'-Bis(diethylamino)benzophenone in a

suitable UV-transparent solvent (e.g., THF, ethanol, or cyclohexane). The concentration

should be adjusted to yield an absorbance value between 0.1 and 1.

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with a

cuvette containing the pure solvent as a reference. The typical wavelength range is 200-800

nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the

molar absorptivity (ε) using the Beer-Lambert law.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4,4'-Bis(diethylamino)benzophenone.
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A generalized workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.chemicalbook.com/SpectrumEN_90-93-7_IR1.htm
https://www.benchchem.com/product/b160578
https://m.chemicalbook.com/ProductChemicalPropertiesCB1487798_EN.htm
https://www.benchchem.com/product/b160578#spectroscopic-data-of-4-4-bis-diethylamino-benzophenone-nmr-ir-uv-vis
https://www.benchchem.com/product/b160578#spectroscopic-data-of-4-4-bis-diethylamino-benzophenone-nmr-ir-uv-vis
https://www.benchchem.com/product/b160578#spectroscopic-data-of-4-4-bis-diethylamino-benzophenone-nmr-ir-uv-vis
https://www.benchchem.com/product/b160578#spectroscopic-data-of-4-4-bis-diethylamino-benzophenone-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160578?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

